Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
Description
Properties
CAS No. |
39082-44-5 |
|---|---|
Molecular Formula |
C20H16O4S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2-bis(benzenesulfonyl)ethenylbenzene |
InChI |
InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H |
InChI Key |
ORJVUEROUYGOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethene-1,1-diyldisulfonyl)dibenzene typically involves the reaction of phenyl-substituted ethene with sulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for (2-phenylethene-1,1-diyldisulfonyl)dibenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMSO or acetonitrile under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl derivatives .
Scientific Research Applications
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as an electrophilic reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenylethene-1,1-diyldisulfonyl)dibenzene involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl groups enhance the electrophilicity of the ethene backbone, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
- CAS No.: 85540-20-1
- Molecular Formula : C₂₂H₁₈O₄S₂
- Molecular Weight : 410.5 g/mol
- Key Features : Two benzene rings connected via a phenylethenylidene (vinylidene-phenyl) bridge, with sulfonyl (-SO₂-) groups at the 1,1' positions.
Synthesis and Reactivity :
This compound is synthesized via [3+2]-anionic electrocyclization using 2,3-bis(phenylsulfonyl)-1,3-butadiene as a precursor . The sulfonyl groups stabilize the intermediate during cyclization, enabling the formation of bicyclic frameworks. Its electron-deficient sulfonyl groups enhance reactivity in cycloaddition and nucleophilic substitution reactions.
Applications :
Primarily used in organic synthesis to construct strained bicyclic systems, such as bicyclo[3.3.0]octene derivatives, which are intermediates in pharmaceuticals and materials science .
Comparison with Structurally Similar Sulfonyl-Containing Compounds
Bis(4-nitrophenyl) sulfone
1,2-Bis(phenylsulfonyl)ethane
- CAS No.: 599-94-0
- Molecular Formula : C₁₄H₁₄O₄S₂
- Molecular Weight : 326.4 g/mol
- Structure : Ethane backbone with sulfonyl-linked benzene rings.
- Key Differences :
- Flexible Ethane Bridge : Enhances conformational flexibility, making it suitable for forming macrocyclic compounds.
- Reactivity : Less steric hindrance compared to the rigid phenylethenylidene bridge in the target compound.
- Reference :
Benzene, 1,1'-[2,4-hexadiyne-1,6-diylbis(sulfonyl)]bis[4-methyl-]
Benzene, 1,1'-[(cyclohexylmethylene)bis(sulfonyl)]bis[4-methyl-]
- CAS No.: 392296-42-3
- Molecular Formula : C₂₇H₃₀O₄S₂
- Molecular Weight : 498.6 g/mol
- Structure : Cyclohexylmethylene spacer between sulfonyl-linked 4-methylbenzene rings.
- Key Differences: Bulky Cyclohexyl Group: Increases steric hindrance, reducing reactivity but enhancing thermal stability. Applications: Potential use in high-performance polymers due to its rigid yet stable structure.
- Reference :
Comparative Data Table
Key Research Findings
- Electronic Effects : Sulfonyl groups in all compounds act as electron-withdrawing moieties, but substituents like nitro (in bis(4-nitrophenyl) sulfone) further enhance electrophilicity, altering reaction pathways .
- Steric Influence : Bulky groups (e.g., cyclohexyl in ) reduce reactivity but improve thermal stability, making them suitable for industrial applications.
- Structural Flexibility : Ethane and hexadiyne bridges offer varying degrees of conformational freedom, impacting their utility in synthesizing macrocycles or rigid frameworks .
Biological Activity
Overview
Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- is a sulfonyl compound with potential biological activities. Its unique structure allows for various interactions with biological macromolecules, which can lead to significant pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16O4S2
- Molecular Weight : 368.45 g/mol
- IUPAC Name : Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
- Structural Characteristics : The compound features two sulfonyl groups attached to a phenylethenylidene linkage, which contributes to its reactivity and biological interactions.
The biological activity of Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Nucleic Acid Interaction : It can bind to nucleic acids, potentially disrupting DNA/RNA synthesis and function.
- Cell Signaling Modulation : The sulfonyl groups may influence cell signaling pathways, affecting cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research has shown that Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- exhibits cytotoxic effects against various cancer cell lines. For instance, it has been found to induce apoptosis in breast cancer cells by activating caspase pathways.
- Mechanism : The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary tests indicate potential antifungal activity against Candida species.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers.
| Concentration (µM) | % Cell Viability | Apoptosis Markers |
|---|---|---|
| 0 | 100 | Low |
| 10 | 75 | Moderate |
| 50 | 40 | High |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of the compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
